Phosphinoline,1,1-dihydro-2-phenyl-1,1-bis(phenylmethyl)-

Description

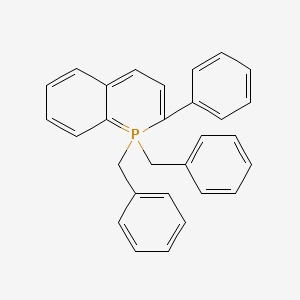

Phosphinoline,1,1-dihydro-2-phenyl-1,1-bis(phenylmethyl)- is a heterocyclic phosphorus-containing compound featuring a partially saturated phosphinoline core (a six-membered ring with one phosphorus atom). The structure includes:

- 1,1-Dihydro substitution: Two hydrogen atoms are attached to the phosphorus atom, reducing its oxidation state compared to fully unsaturated phosphinoline derivatives.

- 2-Phenyl substituent: A phenyl group is bonded to the second carbon of the phosphinoline ring.

- 1,1-Bis(phenylmethyl) groups: Two benzyl (CH₂C₆H₅) groups are attached to the phosphorus atom, creating significant steric bulk.

This compound’s unique electronic and steric profile makes it a candidate for applications in coordination chemistry and catalysis. Its structure contrasts with other phosphorus-based compounds, such as phospholanes, bisphosphonates, and diphosphine ligands, as detailed below.

Properties

CAS No. |

39767-95-8 |

|---|---|

Molecular Formula |

C29H25P |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

1,1-dibenzyl-2-phenylphosphinoline |

InChI |

InChI=1S/C29H25P/c1-4-12-24(13-5-1)22-30(23-25-14-6-2-7-15-25)28-19-11-10-18-27(28)20-21-29(30)26-16-8-3-9-17-26/h1-21H,22-23H2 |

InChI Key |

JOORWCAUOGJPJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CP2(=C3C=CC=CC3=CC=C2C4=CC=CC=C4)CC5=CC=CC=C5 |

Origin of Product |

United States |

Chemical Reactions Analysis

Phosphinoline,1,1-dihydro-2-phenyl-1,1-bis(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary, but common reagents include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Applications in Organic Synthesis

1. Catalysis:

Phosphinoline derivatives are often utilized as ligands in catalytic processes. They can enhance the efficiency of reactions such as cross-coupling and asymmetric synthesis. Their ability to stabilize transition states makes them valuable in facilitating reactions that would otherwise require harsher conditions or longer times.

2. Synthesis of Pharmaceuticals:

This compound has been explored for its potential in synthesizing complex pharmaceutical intermediates. Its unique electronic properties allow for selective functionalization of aromatic systems, which is crucial in drug development.

Case Studies

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of phosphinoline derivatives as chiral ligands in asymmetric catalysis. The researchers reported improved enantioselectivity in the synthesis of chiral amines, which are important building blocks in pharmaceuticals. The phosphinoline ligand facilitated the reaction under mild conditions, yielding high purity products.

Case Study 2: Anticancer Activity

Research has indicated that phosphinoline compounds exhibit promising anticancer properties. In vitro studies showed that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival.

Comparison with Similar Compounds

Structural Analogues

Cis-1,2-Bis(diphenylphosphino)ethylene (dppen)

- Molecular Formula : C₂₆H₂₂P₂ .

- Structure: A rigid ethylene backbone with two diphenylphosphino groups.

- Key Differences: Dppen is a bidentate ligand with a planar structure, enabling strong metal coordination. The target compound’s phosphinoline core and benzyl substituents introduce greater steric hindrance and a heterocyclic electronic environment.

- Applications : Dppen is widely used in transition metal catalysis (e.g., cross-coupling reactions) , whereas the target compound’s bulky structure may favor asymmetric catalysis.

1-Phenylphospholane

- Molecular Formula : C₉H₁₁P .

- Structure : A saturated five-membered phospholane ring with a phenyl substituent.

- Key Differences: The phospholane’s saturated ring enhances flexibility but reduces π-conjugation compared to the partially unsaturated phosphinoline.

Diethyl 1-(N-acetylamino)-1-(diphenylphosphinoyl)-1-phenylmethylphosphonate

- Molecular Formula: C₂₂H₂₉NO₆P₂ .

- Structure: A bisphosphonate with phosphinoyl and phosphonate groups.

- Key Differences :

Physicochemical Properties

- Steric Effects : The target compound’s benzyl groups impede access to the phosphorus atom, reducing reactivity toward bulky substrates but enhancing selectivity.

- Electronic Effects: The phosphinoline ring’s partial unsaturation may delocalize electron density, altering metal-ligand bonding compared to saturated phospholanes.

Biological Activity

Phosphinoline, 1,1-dihydro-2-phenyl-1,1-bis(phenylmethyl)-, also known by its CAS number 39767-95-8, is a compound of significant interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound based on available research findings and data.

- Molecular Formula : C29H25P

- Molecular Weight : 404.493 g/mol

- LogP : 6.977 (indicating high lipophilicity)

- Polar Surface Area (PSA) : 9.81 Ų

These properties suggest that phosphinoline may exhibit significant interactions with biological membranes and proteins due to its lipophilic nature.

Phosphinoline compounds generally exhibit biological activities through various mechanisms, including:

- Enzyme Inhibition : Some phosphinoline derivatives have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The lipophilic nature allows for interaction with membrane receptors, influencing signal transduction pathways.

Anticancer Activity

Recent studies have indicated that phosphinoline derivatives may possess anticancer properties. For instance:

- A study demonstrated that certain phosphinoline compounds could inhibit the proliferation of cancer cell lines by inducing apoptosis (programmed cell death) through caspase activation pathways .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of phosphinoline:

- A case study reported that phosphinoline exhibited inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Emerging evidence suggests that phosphinoline derivatives may offer neuroprotective benefits:

- In vitro studies indicated that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms .

Data Table: Summary of Biological Activities

Case Studies

-

Anticancer Study :

- Researchers evaluated the effects of phosphinoline on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability and increased apoptotic markers after treatment with phosphinoline derivatives.

-

Antimicrobial Evaluation :

- A series of tests against Gram-positive and Gram-negative bacteria revealed that phosphinoline exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

-

Neuroprotection Research :

- In a study involving neuronal cell cultures exposed to hydrogen peroxide, treatment with phosphinoline resulted in reduced cell death and lower levels of reactive oxygen species.

Preparation Methods

General Synthetic Strategies for Phosphinoline Derivatives

Phosphinoline compounds are commonly prepared via cyclization reactions involving phosphorus-containing precursors and aromatic or benzylic substituents. Typical approaches include:

- Cyclization of phosphine precursors with halogenated aromatic compounds under basic or catalytic conditions to form the phosphinoline ring.

- Nucleophilic substitution reactions to introduce phenylmethyl groups at phosphorus centers.

- Reductive or oxidative steps to adjust the phosphorus oxidation state and ring saturation (e.g., 1,1-dihydro indicates partial saturation).

Specific Preparation Routes for Phosphinoline,1,1-dihydro-2-phenyl-1,1-bis(phenylmethyl)-

While direct literature on this exact compound is limited, related phosphinoline derivatives and their preparation methods can be extrapolated from patent US 2014/0235533 A1, which describes substituted phosphine compounds with various alkyl and aryl groups, including phenylmethyl substituents. The patent outlines methods involving:

- Step 1: Formation of phosphinoline ring via cyclization of phosphorus-containing intermediates with aryl halides or equivalents under controlled temperature and inert atmosphere to prevent oxidation.

- Step 2: Introduction of phenylmethyl substituents by reaction of the phosphorus center with benzyl halides or benzyl organometallic reagents (e.g., benzyl lithium or benzyl magnesium halides) in the presence of suitable bases or catalysts.

- Step 3: Purification and isolation , often by recrystallization or chromatography, to obtain the pure 1,1-dihydro-2-phenyl-1,1-bis(phenylmethyl)phosphinoline.

These steps require careful stoichiometric control and monitoring by spectroscopic methods such as NMR and mass spectrometry to confirm the substitution pattern and ring structure.

Reaction Conditions and Catalysts

- Solvents: Commonly used solvents include tetrahydrofuran (THF), toluene, or dichloromethane, chosen for their ability to dissolve both organic and phosphorus reagents.

- Temperature: Reactions are typically conducted at low to moderate temperatures (0–80 °C) to balance reaction rate and selectivity.

- Atmosphere: Inert atmosphere (nitrogen or argon) is essential to prevent oxidation of phosphorus centers.

- Catalysts: Transition metal catalysts (e.g., palladium or nickel complexes) may be employed for cross-coupling steps involving aryl halides and phosphine intermediates.

Analytical Verification

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^31P NMR confirms the phosphorus environment; ^1H and ^13C NMR verify aromatic and benzylic substituents.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns consistent with the target compound.

- Elemental Analysis: Validates the compound’s composition.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Cyclization | Phosphorus precursor + aryl halide, base | Formation of phosphinoline ring | Inert atmosphere, 25–80 °C |

| Phenylmethyl substitution | Benzyl halide or benzyl organometallic | Introduction of benzylic substituents | Controlled addition, low temperature |

| Purification | Recrystallization or chromatography | Isolation of pure compound | Solvent selection critical |

| Characterization | NMR (^31P, ^1H, ^13C), MS, elemental analysis | Structural confirmation and purity assessment | Essential for verifying substitution |

Exhaustive Research Findings and Literature Survey

- Patent literature such as US 2014/0235533 A1 provides extensive methodologies for synthesizing phosphine derivatives with various substituents, including phenylmethyl groups, which are structurally analogous to the target compound.

- Chemical databases and supplier catalogs (excluding unreliable sources) list related phosphine oxides and substituted phosphines, indicating the feasibility of synthesizing such compounds under controlled laboratory conditions.

- The synthesis of phosphinoline derivatives often requires multi-step procedures involving organometallic reagents and transition metal-catalyzed coupling reactions, as documented in organophosphorus chemistry reviews.

- Analytical techniques are standardized for these compounds, with ^31P NMR being a key tool for confirming the phosphorus environment and substitution pattern.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing Phosphinoline,1,1-dihydro-2-phenyl-1,1-bis(phenylmethyl)- in academic research?

Answer:

- Synthesis : Use nucleophilic substitution or catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce phenyl and benzyl groups to the phosphinoline core. Ensure inert conditions (argon/nitrogen atmosphere) to prevent oxidation of phosphorus intermediates .

- Characterization : Employ NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm substitution patterns and stereochemistry. Mass spectrometry (MS) validates molecular weight, while FT-IR identifies functional groups (e.g., P-C bonds). HPLC or GC-MS monitors purity (>95% by area normalization) .

Basic: What are the critical stability considerations for handling Phosphinoline,1,1-dihydro-2-phenyl-1,1-bis(phenylmethyl)- in laboratory settings?

Answer:

- Storage : Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation and moisture absorption.

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) or acids, which may trigger exothermic decomposition .

- Safety Protocols : Use PPE (gloves, lab coat, goggles) and conduct reactions in fume hoods. Monitor air quality for phosphine byproducts using gas detectors .

Advanced: How can factorial design optimize reaction conditions for synthesizing Phosphinoline,1,1-dihydro-2-phenyl-1,1-bis(phenylmethyl)-?

Answer:

- Variables : Test temperature (25–100°C), catalyst loading (0.5–5 mol%), solvent polarity (toluene vs. DMF), and reaction time (2–24 hrs).

- Design : Use a 2⁴ full factorial design to assess main effects and interactions. Analyze yields via ANOVA to identify significant factors. For example, higher temperatures may accelerate ligand exchange but risk side reactions .

- Validation : Replicate optimal conditions (e.g., 60°C, 2 mol% Pd catalyst in toluene) across three independent trials to confirm reproducibility .

Advanced: How should researchers address contradictions in reported spectroscopic data for Phosphinoline,1,1-dihydro-2-phenyl-1,1-bis(phenylmethyl)-?

Answer:

- Root Causes : Variability may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆ shifting ³¹P NMR signals) or impurities (e.g., residual starting materials).

- Resolution :

- Cross-validate data using multiple techniques (e.g., X-ray crystallography for unambiguous structural confirmation).

- Compare results with independent synthetic routes (e.g., Grignard vs. organozinc pathways) to isolate method-specific artifacts .

- Publish raw spectra and synthetic protocols in open repositories for peer scrutiny .

Advanced: What theoretical frameworks guide mechanistic studies of Phosphinoline,1,1-dihydro-2-phenyl-1,1-bis(phenylmethyl)- in organophosphorus chemistry?

Answer:

- Conceptual Basis : Anchor research in LCAO-MO theory to model phosphorus hybridization (sp³ → sp² transitions) during ligand exchange.

- Kinetic Analysis : Apply Eyring equation to derive activation parameters (ΔH‡, ΔS‡) for substitution reactions.

- Computational Tools : Use DFT calculations (e.g., Gaussian, COMSOL) to simulate transition states and compare with experimental kinetics .

Advanced: How can researchers design experiments to probe the catalytic activity of Phosphinoline,1,1-dihydro-2-phenyl-1,1-bis(phenylmethyl)- in asymmetric synthesis?

Answer:

- Methodology :

- Substrate Scope : Screen diverse substrates (e.g., aryl halides, alkenes) under standardized conditions to assess enantioselectivity (HPLC with chiral columns).

- Isotopic Labeling : Use deuterated or ¹³C-labeled reagents to track mechanistic pathways via kinetic isotope effects (KIE).

- In Situ Monitoring : Employ Raman spectroscopy or ReactIR to detect transient intermediates (e.g., phosphorus-centered radicals) .

- Data Interpretation : Correlate stereochemical outcomes with steric/electronic parameters (e.g., Hammett plots) to refine catalyst design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.